2,4-Dichloro-6-morpholino-1,3,5-triazine
Overview
Description
2,4-Dichloro-6-morpholino-1,3,5-triazine is a chemical compound with the molecular formula C7H8Cl2N4O. It is a derivative of triazine, a class of nitrogen-containing heterocycles. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-morpholino-1,3,5-triazine typically involves the reaction of cyanuric chloride with morpholine. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures (0°C) to control the reactivity of the intermediates. The reaction mixture is then stirred for a specific period, followed by purification through techniques like column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-morpholino-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the triazine ring can be substituted by nucleophiles such as amines, leading to the formation of different derivatives.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions, resulting in the breakdown of the triazine ring.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Organic solvents like THF, dioxane, and dichloromethane are frequently used.
Catalysts: Bases such as sodium carbonate or potassium carbonate are often employed to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles used. For example, reacting with aniline can produce 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine .
Scientific Research Applications
2,4-Dichloro-6-morpholino-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds and polymers.
Biology: The compound has been studied for its antimicrobial properties against bacteria and fungi.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-morpholino-1,3,5-triazine involves its interaction with nucleophilic sites in biological molecules. The chlorine atoms in the triazine ring are highly reactive and can form covalent bonds with nucleophiles, leading to the inhibition of essential biological processes in microorganisms . This property underlies its antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: Another triazine derivative with three chlorine atoms, used as a precursor in the synthesis of various chemicals.
2-Chloro-4,6-dimorpholino-1,3,5-triazine: A similar compound with two morpholine groups, known for its stability and unique chemical properties.
Uniqueness
2,4-Dichloro-6-morpholino-1,3,5-triazine is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. The presence of the morpholine group enhances its solubility and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N4O/c8-5-10-6(9)12-7(11-5)13-1-3-14-4-2-13/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAMDAUJTXFNAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90216219 | |
Record name | 2,4-Dichloro-6-morpholino-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90216219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6601-22-5 | |
Record name | 2,4-Dichloro-6-morpholino-1,3,5-triazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6601-22-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-6-morpholino-1,3,5-triazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006601225 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dichloro-6-morpholino-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90216219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichloro-6-morpholino-1,3,5-triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.859 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-DICHLORO-6-MORPHOLINO-1,3,5-TRIAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NDH2046UK7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of 2,4-Dichloro-6-morpholino-1,3,5-triazine and are there any notable structural features?
A1: this compound is an organic compound with the molecular formula C₇H₈Cl₂N₄O []. A key structural feature revealed through crystallographic analysis is the presence of a mirror plane within the molecule []. Additionally, the morpholine ring adopts a stable chair conformation []. This information provides valuable insights for understanding its potential reactivity and applications.
Q2: How can this compound be used in synthesis?
A2: this compound acts as a valuable building block in organic synthesis. For instance, it reacts with aniline to yield N-(4-Chloro-6-morpholino-1,3,5-triazin-2-yl)aniline []. This reaction highlights the compound's ability to undergo nucleophilic aromatic substitution, opening possibilities for creating diverse molecular structures.
Q3: Are there any studies exploring the applications of this compound or its derivatives in polymer chemistry?
A3: While the provided research excerpts focus primarily on synthesis and structural characterization, one study mentions the use of related s-triazine derivatives in developing heat-resistant polyamides []. This suggests that this compound, with its reactive chlorine atoms, could potentially serve as a monomer or crosslinking agent in polymer synthesis. Further research is needed to explore this avenue.
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